Pan-HDAC Inhibitory Potency: 3-Fluorophenyl vs. 4-Fluorophenyl and Parent Scaffold in Matched Molecular Series
In a direct comparison within a series of 2-aminothiazole-based HDAC inhibitors (NCH-31 analogues), the 3-fluorophenyl derivative IYS-10 demonstrated potent pan-HDAC inhibition, with IC₅₀ values of 0.049 µM against HDAC1, 0.15 µM against HDAC6, and 0.078 µM against HDAC9 [1]. Critically, its HDAC6 potency was 3.7-fold superior to that of the corresponding 4-fluorophenyl regioisomer IYS-15 (HDAC6 IC₅₀ = 0.55 µM), and also exceeded that of the parent compound NCH-31 (HDAC6 IC₅₀ = 0.23 µM) [1]. This indicates that the meta-fluorine substitution imparts a specific advantage for HDAC6 isoform engagement that is not replicated by para-fluoro or unsubstituted phenyl variants.
| Evidence Dimension | HDAC isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IYS-10 (3-F-phenyl analogue): HDAC1 IC₅₀ = 0.049 µM; HDAC6 IC₅₀ = 0.15 µM; HDAC9 IC₅₀ = 0.078 µM |
| Comparator Or Baseline | IYS-15 (4-F-phenyl): HDAC1 IC₅₀ = 0.036 µM; HDAC6 IC₅₀ = 0.55 µM; HDAC9 IC₅₀ = 0.057 µM. NCH-31 (parent): HDAC6 IC₅₀ = 0.23 µM |
| Quantified Difference | IYS-10 vs. IYS-15: HDAC6 3.7-fold more potent (0.15 vs 0.55 µM); HDAC1 1.4-fold less potent (0.049 vs 0.036 µM). IYS-10 vs. NCH-31: HDAC6 1.5-fold more potent (0.15 vs 0.23 µM) |
| Conditions | In vitro enzymatic assay against recombinant human HDAC1, HDAC6, and HDAC9 isoforms; fluorogenic substrate; 1 h incubation at 37°C [1] |
Why This Matters
Procurement of the 3-fluorophenyl regioisomer is warranted when a research program prioritizes HDAC6 potency within a pan-HDAC profile, as the meta-fluorine configuration yields a distinct isoform selectivity fingerprint not achievable with the 4-fluorophenyl congener—directly impacting lead optimization decisions.
- [1] Yamaguchi, J., Itoh, T., & Murai, N. (2014). Late-Stage C–H Coupling Enables Rapid Identification of HDAC Inhibitors: Synthesis and Evaluation of NCH-31 Analogues. ACS Medicinal Chemistry Letters, 5(5), 582–586. Table 1. View Source
